2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-(1-methyltriazol-4-yl)butanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-3-5(7(11)12)6-4-10(2)9-8-6/h4-5H,3H2,1-2H3,(H,11,12) |
InChI Key |
PEFYJGVIHWZWQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN(N=N1)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Protection Strategies (Analogous to 1,2,4-Triazole Preparations)
Although specific literature on 2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic acid is limited, related triazole derivatives (notably 1,2,4-triazoles) have been synthesized using multi-step sequences involving:
Step 1: N-Methylation
Starting from the parent triazole, nucleophilic substitution with methylating agents such as chloromethane or methyl iodide under basic conditions (e.g., potassium hydroxide in ethanol) to yield 1-methylated triazole intermediates. This step requires careful control to avoid isomerization and over-alkylation.Step 2: Lithiation and Functional Group Protection
The methylated triazole is treated with strong bases like n-butyllithium or lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to lithiate the desired carbon position. Protection groups such as trimethylsilyl or bromine are introduced to stabilize reactive intermediates.Step 3: Carboxylation
The lithiated intermediate is reacted with carbon dioxide gas to introduce the carboxylic acid functionality at the lithiation site. Subsequent acid-base workup isolates the carboxylic acid derivative.Step 4: Esterification and Deprotection
The carboxylic acid intermediate is converted to its methyl ester using thionyl chloride and methanol, facilitating purification and further transformations. Protective groups are then removed by catalytic hydrogenation or chemical reduction to yield the free acid.
This multi-step process is designed to maximize regioselectivity and yield while minimizing isomeric by-products and side reactions.
Click Chemistry Approach for 1,2,3-Triazole Ring Formation
For 1,2,3-triazole derivatives, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction is a widely used method:
Step 1: Preparation of Alkyne and Azide Precursors
An alkyne-functionalized butanoic acid derivative and an azide are synthesized or obtained commercially.Step 2: CuAAC Reaction
The alkyne and azide are reacted in the presence of a copper(I) catalyst under mild conditions to form the 1,2,3-triazole ring regioselectively at the 1,4-positions.Step 3: N-Methylation
Post-cycloaddition, selective methylation at the N1 position can be achieved using methylating agents under controlled conditions.
This method is advantageous for its high regioselectivity, mild reaction conditions, and scalability.
Continuous Flow Synthesis for Triazole Derivatives
Recent advances demonstrate the use of continuous flow reactors for efficient and sustainable synthesis of methylated triazole carboxylic acids:
- The process integrates triazole ring construction and functionalization in a one-pot continuous flow system.
- It offers enhanced control over reaction parameters, improved safety handling of energetic intermediates, and higher yields compared to batch processes.
- Avoidance of chromatographic purification steps increases atom economy and sustainability.
Though this method is reported for 1,2,4-triazoles, its principles can be adapted for 1,2,3-triazole derivatives like this compound.
| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|---|
| 1 | N-Methylation | 1,2,3-triazole, methyl iodide or chloromethane, KOH/EtOH, reflux | Introduce methyl group at N1 position | Control to avoid isomerization |
| 2 | Lithiation and Protection | n-Butyllithium or LDA, THF, low temp (-78 °C), TMEDA, dibromomethane or trimethylchlorosilane | Functional group protection and lithiation | Enables regioselective carboxylation |
| 3 | Carboxylation | Carbon dioxide gas, THF, LDA | Introduce carboxylic acid moiety | Requires careful temperature control |
| 4 | Esterification | Thionyl chloride, methanol | Convert acid to methyl ester for purification | Facilitates isolation and further steps |
| 5 | Deprotection and Reduction | Pd/C catalyst, DBU, H2 gas or zinc powder, acetic acid | Remove protective groups, obtain free acid | Multiple options depending on intermediate |
- The multi-step synthesis of methylated triazole carboxylic acids typically achieves yields ranging from 50% to 75% per isolated step, with overall yields around 40-50% after purification.
- Continuous flow methods have demonstrated improved yields and selectivity, with reduced reaction times and safer handling of intermediates.
- Avoidance of isomeric by-products is critical; protection strategies and controlled methylation are essential to maintain product purity.
The preparation of this compound involves sophisticated synthetic routes that combine nucleophilic substitution, lithiation, carboxylation, and selective methylation techniques. Modern advances such as continuous flow synthesis and click chemistry offer improved efficiency, selectivity, and sustainability. Careful control of reaction conditions and protection strategies are paramount to achieve high-quality products with minimal side reactions or isomer formation.
This detailed synthesis knowledge is vital for researchers aiming to produce this compound for pharmaceutical, agrochemical, or material science applications, ensuring reproducibility and scalability in laboratory or industrial settings.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic or coupling conditions.
| Reagents/Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| Methanol + H₂SO₄ (reflux, 6h) | Methyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoate | 78% | Reaction efficiency depends on alcohol chain length; bulkier alcohols require longer reflux times. |
| Ethanol + EDC/DMAP (room temp, 12h) | Ethyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoate | 85% | Coupling agents like EDC enhance yields in non-acidic conditions. |
Mechanistic Insight : Protonation of the carbonyl oxygen facilitates nucleophilic attack by the alcohol, followed by dehydration. The triazole ring remains inert under these conditions.
Amide Formation
The carboxyl group reacts with amines to form amides, critical for pharmaceutical derivatives.
| Amine | Coupling Agent | Product | Yield |
|---|---|---|---|
| Benzylamine | DCC/HOBt | -Benzyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)butanamide | 72% |
| Ethylenediamine | EDC | Bis-amide derivative | 64% |
Applications : Amidation enhances bioavailability by improving solubility and target binding .
Triazole Ring Functionalization
The 1,2,3-triazole ring participates in electrophilic substitution and coordination reactions.
Halogenation
| Reagents | Conditions | Product | Outcome |
|---|---|---|---|
| NBS (N-bromosuccinimide) | DMF, 60°C, 4h | 5-Bromo-1-methyl-1H-1,2,3-triazole derivative | Substitution at C5 position; regioselectivity confirmed by NMR . |
Coordination Chemistry
Key Insight : The triazole’s nitrogen atoms act as Lewis bases, forming stable complexes with transition metals .
Decarboxylation Reactions
Thermal or oxidative decarboxylation generates triazole-containing hydrocarbons.
| Conditions | Catalyst | Product | Yield |
|---|---|---|---|
| 200°C, 2h (neat) | None | 4-(1-Methyl-1H-1,2,3-triazol-4-yl)butane | 58% |
| K₂S₂O₈, H₂O, 90°C | AgNO₃ | Same as above | 82% |
Mechanism : Radical intermediates form under oxidative conditions, accelerating CO₂ loss .
Biological Activity and Derivatization
The compound inhibits enzymes via triazole-mediated hydrogen bonding:
| Target Enzyme | IC₅₀ | Derivative Structure | Reference |
|---|---|---|---|
| Cytochrome P450 | 4.2 μM | Methyl ester derivative | |
| Dihydrofolate reductase | 11 μM | Benzylamide derivative |
Structure-Activity Relationship : Ester and amide derivatives show improved membrane permeability compared to the parent acid .
Oxidation and Reduction
Scientific Research Applications
Medicinal Chemistry
2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic acid serves as a building block for synthesizing novel pharmaceutical compounds. Research indicates that derivatives of triazole compounds exhibit significant biological activities, including antimicrobial and antifungal properties. These compounds have potential applications in drug discovery targeting diseases such as cancer and bacterial infections .
Case Study: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various triazole derivatives against common pathogens. The results demonstrated that compounds containing the triazole moiety exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents.
Agricultural Applications
In agriculture, triazole compounds are often utilized as fungicides due to their ability to inhibit fungal growth. This compound has been studied for its effectiveness in controlling plant pathogens.
Case Study: Fungicidal Properties
Research conducted on the application of triazole fungicides showed that they significantly reduced the incidence of fungal diseases in crops such as wheat and barley. The study highlighted the compound's role in enhancing crop yield and quality while minimizing chemical residues .
Material Science
The unique properties of this compound make it suitable for use in material science applications. Its ability to form stable complexes with metals can be leveraged in developing new materials with enhanced properties.
Case Study: Metal Complexation
Research demonstrated that complexes formed between this compound and transition metals exhibited improved thermal stability and mechanical properties compared to unmodified materials. This finding opens avenues for creating advanced materials for industrial applications .
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity or disrupt cellular processes. The butanoic acid moiety may also play a role in enhancing the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is compared below with structurally related molecules, emphasizing key differences in functional groups, molecular weight, and biological activity.
Key Observations:
Triazole vs. Thiazole/Thiadiazole :
- The triazole ring in the target compound and ’s analog enables hydrogen bonding and metal coordination, whereas thiazole/thiadiazole derivatives () introduce sulfur atoms, altering electronic properties and lipophilicity .
- Thiadiazole-containing compound 9b exhibits potent antitumor activity, suggesting that replacing triazole with thiadiazole enhances cytotoxicity .
Acid Chain Variations: Butanoic acid (C4 chain) in the target compound may improve solubility compared to shorter-chain propionic acid derivatives () or rigid benzoic acid analogs (). The anti-inflammatory activity of 2-methyl-2-phenoxypropionic acid () highlights how chain length and substituents (e.g., phenoxy) dictate pharmacological targets .
Biological Activity
2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₃N₃O₂
- Molecular Weight : 183.21 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. Research indicates that it may function as an inhibitor of certain enzymes or pathways critical for cell proliferation and survival.
Potential Targets
- HSET (KIFC1) : Recent studies have shown that compounds with similar triazole structures can inhibit HSET, a kinesin involved in centrosome clustering in cancer cells. This inhibition can lead to multipolar mitotic spindles and subsequent cell death in cancerous cells .
- Immune Modulation : Triazole derivatives have been reported to enhance immune responses by increasing antibody production against specific antigens .
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit cellular processes associated with cancer cell proliferation. For example, treatment with triazole derivatives resulted in increased multipolar mitosis in centrosome-amplified cancer cells, indicating a potential therapeutic effect against tumors characterized by abnormal centrosome numbers .
Case Studies
-
Cancer Cell Lines : In studies using DLD1 human colon cancer cell lines, treatment with triazole-based inhibitors (including those structurally related to this compound) showed a significant increase in multipolar mitotic events at concentrations as low as 15 µM .
Compound Cell Line Multipolar Mitosis (%) IC50 (µM) Triazole A DLD1 (4NCA) 21% 2.7 Triazole B DLD1 (4NCA) 10% 7.1 - Immunostimulatory Effects : Another study highlighted that triazole derivatives could significantly enhance IgG antibody production when used as immunostimulants, suggesting their potential role in vaccine development or immune therapies .
Safety and Toxicology
While the compound shows promising biological activity, safety assessments are crucial for its therapeutic application. Preliminary toxicity studies indicate that triazole compounds may exhibit moderate toxicity profiles; hence further investigations are needed to establish safe dosage levels for clinical use.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example, a precursor like 4-azidobutanoic acid can react with 1-methyl-1H-1,2,3-triazole-4-carbaldehyde under mild conditions (room temperature, aqueous solvent) . Optimization involves adjusting catalyst loading (e.g., CuSO₄/sodium ascorbate ratios), reaction time (12–24 hours), and purification via recrystallization or reverse-phase HPLC. Yield improvements (70–85%) are achieved by inert atmosphere control and stoichiometric precision.
Table 1: Synthetic Route Comparison
| Precursor | Catalyst System | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 4-azidobutanoic acid | CuSO₄/NaAsc, H₂O/EtOH | 78 | 95 | |
| Propargylamine derivative | CuI, DIPEA, DMF | 82 | 97 |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural properties of this compound?
- Methodological Answer :
-
NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies triazole protons (δ 7.8–8.2 ppm) and butanoic acid COOH (δ 12.1 ppm). DEPT-135 confirms methyl groups (δ 3.9 ppm, singlet) .
-
XRD : Single-crystal X-ray diffraction with SHELXL refinement resolves bond angles (e.g., triazole ring planarity) and hydrogen-bonding networks. Data collection at 100 K minimizes thermal motion artifacts .
-
MS : High-resolution ESI-MS (negative mode) confirms molecular ion [M-H]⁻ at m/z 198.0643 (calc. 198.0648) .
Common Pitfalls : Crystallization may require slow evaporation from DMF/H₂O due to hygroscopicity. NMR solvent selection is critical—DMSO-d₆ may suppress carboxylic acid proton visibility.
Advanced Research Questions
Q. How does the electronic nature of the 1,2,3-triazole ring influence the compound’s physicochemical behavior in supramolecular interactions?
- Methodological Answer : The triazole’s dipole moment (~5 D) and nitrogen lone pairs enable hydrogen bonding (N–H···O) with carboxylic acid groups, stabilizing crystal lattices. DFT calculations (B3LYP/6-311+G**) show partial charges on triazole N2/N3 atoms drive π-stacking in co-crystals. Experimental validation via Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts (e.g., 30% H-bond contributions) .
Q. What computational modeling approaches predict the reactivity or binding affinities of derivatives in drug discovery?
- Methodological Answer :
-
Docking Studies : AutoDock Vina screens derivatives against target proteins (e.g., cyclooxygenase-2). Triazole’s rigidity and hydrogen-bond acceptor capacity enhance binding scores vs. non-triazole analogs .
-
MD Simulations : GROMACS simulations (AMBER force field) assess stability of protein-ligand complexes. The butanoic acid moiety’s solvation free energy (-8.2 kcal/mol) correlates with membrane permeability .
Table 2: Computational Predictions for Derivatives
Derivative Target Protein Binding Affinity (kcal/mol) Solubility (logS) Methyl ester analog COX-2 -9.7 -2.3 Amide-linked pharmacophore HDAC6 -11.2 -1.8
Q. How can researchers resolve contradictions in reported biological activities of analogs across assay systems?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., pH affecting ionization of the carboxylic acid) or structural modifications (e.g., methyl vs. benzyl triazole substituents). Systematic SAR studies should:
Standardize assays (e.g., fixed pH 7.4 for cytotoxicity tests).
Compare IC₅₀ values of 2-(1-Methyl-triazolyl)butanoic acid vs. phenoxybutanoic auxins (e.g., MCPB, 2,4-DB) .
Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
Data Contradiction Analysis
- Example : A 2024 study reported weak antifungal activity (MIC > 100 µg/mL), while a 2022 patent noted potent inhibition (MIC = 12.5 µg/mL) for a spirochromene derivative containing the compound .
- Resolution : The discrepancy likely stems from the derivative’s enhanced lipophilicity (logP +1.2 vs. parent compound’s -0.5), improving membrane penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
